N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMDXHLDLGYMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671561 | |
| Record name | N-(Piperidin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-85-6 | |
| Record name | N-(Piperidin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of pyrazine-2-carboxylic acid | Conversion to acid chloride or ester | Acid chloride often prepared using reagents like thionyl chloride or oxalyl chloride |
| 2 | Amidation with piperidin-3-amine | Reaction in aprotic solvent (e.g., dichloromethane) with base (e.g., pyridine) | Low temperature (0–25 °C) to control reactivity |
| 3 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl) | Yields stable crystalline hydrochloride salt |
This route is supported by general amide bond formation chemistry and is consistent with the synthesis of related pyrazine and piperidine derivatives.
Detailed Synthetic Procedure
Activation of Pyrazine-2-carboxylic Acid
The starting material, pyrazine-2-carboxylic acid, is converted into a more reactive intermediate, typically the acid chloride (pyrazinoyl chloride), to facilitate amide bond formation. This is commonly achieved by reaction with thionyl chloride or oxalyl chloride under reflux conditions.
- Example: Pyrazine-2-carboxylic acid + thionyl chloride → pyrazinoyl chloride
Amidation Reaction
The acid chloride intermediate is reacted with piperidin-3-amine under controlled temperature (0 °C to room temperature) in an aprotic solvent such as dichloromethane. A base such as pyridine is added to neutralize the hydrochloric acid generated during the reaction.
Conditions: Stirring at 0 °C for 30 minutes, then warming to 25 °C for 3 hours.
Work-up: The reaction mixture is quenched with aqueous sodium bicarbonate, extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide.
Formation of Hydrochloride Salt
The free base amide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate or crystallize the hydrochloride salt, which is more stable and easier to handle.
Representative Example from Literature
A specific synthesis of a related pyrazine-piperidine amide derivative was reported as follows:
To a cold (0 °C) solution of piperidin-3-amine in dichloromethane, pyridine was added.
Pyrazinoyl chloride was then added dropwise.
The mixture was stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.
The reaction was diluted with aqueous sodium bicarbonate and extracted with dichloromethane.
The organic layers were combined, washed, dried, and concentrated.
The crude product was purified and converted to the hydrochloride salt by treatment with HCl.
Comparative Analysis of Preparation Methods
Summary Table of Key Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C10H15ClN4O |
| Molecular Weight | 242.7 g/mol |
| CAS Number | 1185309-85-6 |
| IUPAC Name | N-piperidin-3-ylpyrazine-2-carboxamide; hydrochloride |
| SMILES | C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl |
| Typical Synthesis Route | Amidation of pyrazinoyl chloride with piperidin-3-amine, followed by HCl salt formation |
Chemical Reactions Analysis
Amide Bond Formation
The core synthesis involves coupling pyrazine-2-carboxylic acid derivatives with piperidin-3-amine. A common method uses carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt as an additive to minimize racemization .
Example Protocol (Adapted from and ):
-
Activation: Pyrazine-2-carboxylic acid (1.0 eq) is activated with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM or DMF at 0–5°C.
-
Coupling: Piperidin-3-amine (1.0 eq) is added, and the mixture is stirred at room temperature for 12–24 hours.
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Workup: The product is precipitated, filtered, and purified via column chromatography (silica gel, DCM/MeOH gradient).
-
Hydrochloride Salt Formation: The free base is treated with HCl in Et₂O or MeOH to yield the hydrochloride salt.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–88% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 12–24 hours |
Functionalization of the Pyrazine Ring
The pyrazine ring undergoes electrophilic substitution and nucleophilic displacement reactions:
1.2.1 Chlorination
Chlorination at the 5-position of the pyrazine ring enhances reactivity for further derivatization .
Protocol (From ):
-
Reagents: POCl₃, DMF (catalytic)
-
Conditions: Reflux at 110°C for 6 hours.
-
Outcome: 5-Chloro-N-(piperidin-3-yl)pyrazine-2-carboxamide hydrochloride.
1.2.2 Suzuki Coupling
Palladium-catalyzed coupling introduces aryl/heteroaryl groups to the pyrazine ring .
Example (From ):
-
Reagents: Pd(PPh₃)₄, K₂CO₃, arylboronic acid
-
Conditions: DME/H₂O (4:1), 80°C, 12 hours.
-
Yield: 70–85%.
N-Alkylation
The piperidine nitrogen undergoes alkylation with alkyl halides or epoxides .
Example (From ):
-
Reagents: Ethyl bromide, K₂CO₃
-
Conditions: DMF, 60°C, 8 hours.
-
Product: N-Ethyl-piperidin-3-yl pyrazine-2-carboxamide.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75% | |
| Solvent | DMF |
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond hydrolyzes to regenerate pyrazine-2-carboxylic acid and piperidin-3-amine .
Conditions:
-
Acidic: 6M HCl, reflux, 6 hours → Complete hydrolysis.
-
Basic: 2M NaOH, 80°C, 4 hours → Partial hydrolysis (60–70%).
Amide Coupling Mechanism
The EDCI/HOBt system activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide bond . Competing side reactions include:
-
Formation of N-acylurea (minimized by HOBt).
-
Racemization (suppressed at low temperatures).
Analytical Characterization
Key Spectroscopic Data (From ):
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.75 (s, 1H, pyrazine), 3.85–3.45 (m, piperidine) |
| HRMS | [M+H]⁺ Calc.: 265.12; Found: 265.13 |
Scientific Research Applications
PCSK9 mRNA Translation Inhibition
One of the notable applications of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation. A series of derivatives were identified that demonstrate improved potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to earlier lead compounds. These compounds exhibit potential for lowering LDL cholesterol levels by modulating PCSK9 levels, which is crucial in cholesterol metabolism and cardiovascular health .
Inhibition of Kinase Activity
Research has indicated that pyrazine derivatives, including this compound, can act as inhibitors of various kinases involved in tumorigenesis. For instance, compounds derived from this class have shown promise as phosphodiesterase inhibitors and have been studied for their effects on RIP2 kinase activity, which is implicated in inflammatory responses and cancer pathways .
Interaction with Cellular Pathways
The compound's mechanism involves interaction with specific cellular pathways that regulate cell proliferation and apoptosis. By inhibiting PCSK9 translation, it affects the LDL receptor pathway, ultimately leading to reduced levels of circulating LDL cholesterol. Additionally, its role in kinase inhibition suggests it may interfere with signaling pathways that promote tumor growth .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of this compound and its analogs. These studies focus on modifying substituents on the piperidine and pyrazine rings to enhance potency and selectivity against target enzymes or receptors. For example, variations in the piperidine substituents have led to improved binding affinities and biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Lipophilicity
The biological activity of pyrazinecarboxamides is influenced by substituents affecting lipophilicity (logP) and steric interactions. Key structural variations include:
- Pyrazine ring substituents : Chlorine and tert-butyl groups improve activity by increasing lipophilicity and electron-withdrawing effects.
- Amine moiety : Piperidin-3-yl, benzyl, and substituted phenyl groups alter binding affinity and membrane penetration.
Table 1: Structural and Physicochemical Comparisons
Antimycobacterial Activity
Chlorinated pyrazinecarboxamides exhibit potent activity against Mycobacterium tuberculosis H37Rv:
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide : 65% inhibition at 6.25 µg/mL .
- N-(3,4-dichlorobenzyl) derivatives : MIC = 12.5 µg/mL, highlighting the importance of halogenated aryl groups .
- Piperidin-3-yl vs. benzyl groups : Piperidine’s basicity may enhance cellular uptake compared to lipophilic benzyl groups, but direct comparisons require further data.
Antifungal Activity
Role of Hydrochloride Salt
- The hydrochloride salt in N-(Piperidin-3-yl)pyrazine-2-carboxamide improves solubility, a critical factor for in vivo efficacy. This contrasts with neutral analogs like N-benzyl derivatives, which may require formulation adjustments for bioavailability .
Key Structure-Activity Relationships (SAR)
Halogenation : Chlorine at R1 (pyrazine) and R3 (aryl) positions enhances antimycobacterial and antifungal activities .
Lipophilicity : Optimal logP (3.28–4.18) balances membrane permeability and target binding .
Biological Activity
N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a piperidine ring and a pyrazine moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects. Its mechanism includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It binds to certain receptors, modifying their activity and influencing physiological responses.
Antimicrobial Activity
Research has shown that derivatives of pyrazine compounds exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives were evaluated, revealing significant antimicrobial activity.
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 |
| 5a | Escherichia coli | 0.25 |
| 7b | Candida albicans | 0.30 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties. A study assessed its efficacy against Mycobacterium tuberculosis, with results indicating promising activity:
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
These findings suggest that the compound could play a role in tuberculosis treatment strategies .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated through various assays targeting cancer cell lines. Notably, it has shown effectiveness against several cancer types by inhibiting cellular proliferation mechanisms.
Case Studies
- Antimicrobial Evaluation : A study involving the synthesis of pyrazine derivatives demonstrated that modifications to the piperidine structure enhanced antimicrobial potency against Staphylococcus species .
- Antitubercular Screening : In a series of experiments aimed at identifying new antitubercular agents, derivatives similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis .
- Cancer Cell Line Studies : Research into the cytotoxic effects of this compound on breast cancer cell lines indicated a synergistic effect when combined with established chemotherapeutics like doxorubicin .
Q & A
Q. What are the standard synthetic protocols for N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with piperidin-3-amine under peptide coupling conditions (e.g., using EDCI or HATU). Key steps include:
- Pyrazine ring activation : Pyrazine-2-carboxylic acid is activated via chlorination (e.g., using thionyl chloride) or converted to an active ester.
- Amide bond formation : The activated intermediate reacts with piperidin-3-amine in the presence of a base (e.g., DIPEA) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry can improve yield and purity. TLC and HPLC are used to monitor progress .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Spectroscopy : NMR (¹H/¹³C) confirms the presence of piperidinyl protons (δ 1.5–3.0 ppm) and pyrazine aromatic protons (δ 8.5–9.5 ppm). IR identifies carboxamide C=O stretches (~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion).
- Elemental analysis : Ensures stoichiometric Cl⁻ content from the hydrochloride salt .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (P280) .
- Ventilation : Use fume hoods (P271) to prevent inhalation of dust (P261).
- Storage : Keep in a sealed container (P233) in a dry, cool place (P235+P410) .
Advanced Research Questions
Q. How does the compound’s JAK3 inhibitory activity compare to structurally similar carboxamide derivatives?
this compound shows moderate JAK3 inhibition (IC₅₀ ~27 nM in ’s analog), but activity varies with substituents. For example:
- Pyridine vs. piperidine substitution : Pyridinyl analogs (e.g., N-(pyridin-3-yl) derivatives) exhibit reduced selectivity due to altered binding pocket interactions .
- Metal coordination : Ru(II) complexes with pyrazine-carboxamide ligands (e.g., HL1 in ) enhance stability and modulate kinase inhibition via metal-ligand synergism .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies in IC₅₀ values (e.g., cell-free vs. cell-based assays) may arise from:
- Membrane permeability : Use logP calculations (e.g., >2.5 for optimal permeability) or prodrug modifications to improve cellular uptake .
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
- Assay conditions : Standardize ATP concentrations (e.g., near Km) in kinase assays to minimize variability .
Q. How can coordination chemistry principles be applied to design functional materials using this compound?
The carboxamide group (–C(O)NH–) acts as a versatile ligand for metal coordination (e.g., Co(II), Ru(II)):
- Metal-organic frameworks (MOFs) : Pyrazine-carboxamide ligands form porous networks with Cu(II) or Co(II), useful for gas storage (e.g., H₂, CO₂) .
- Catalytic complexes : Ru(II) complexes (e.g., [RuCl(CO)(HL1)(PPh₃)₃]) show redox activity for photocatalysis, characterized by cyclic voltammetry .
Q. What computational methods support mechanistic studies of its enzyme inhibition?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to JAK3’s ATP-binding pocket (PDB: 4LVI). Key interactions include H-bonds with Leu905 and hydrophobic contacts with Val836 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues for lead optimization .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
